5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C15H19N5O2S2 and its molecular weight is 365.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown that derivatives of 1,2,4-triazole, a category which includes the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies often involve the creation of novel derivatives by reacting 1,2,4-triazole with various amines and aldehydes to assess their effectiveness against a range of bacteria and fungi.
Antimicrobial Properties : A study synthesized novel 1,2,4-triazole derivatives, evaluating their antimicrobial activities against various microorganisms. Compounds in this category have been found to possess moderate to good antimicrobial activities, suggesting their potential as therapeutic agents against infectious diseases (Bektaş et al., 2007).
Antibacterial and Antifungal Activities : Another research effort focused on the design and synthesis of azole derivatives, including 1,2,4-triazole compounds, showing that some synthesized compounds displayed activity against tested microorganisms, underscoring the versatility of 1,2,4-triazole derivatives in antimicrobial therapy (Başoğlu et al., 2013).
Synthesis and Pharmacological Evaluation : Research on thiazolo[3,2-b][1,2,4]triazole-6-ols and related structures has been conducted, focusing on their synthesis and evaluation for antibacterial and antifungal activities. The findings indicate significant biological activity, suggesting the therapeutic potential of these compounds in treating microbial infections (Suresh et al., 2016).
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c21-8-7-18-3-5-19(6-4-18)12(11-2-1-9-23-11)13-14(22)20-15(24-13)16-10-17-20/h1-2,9-10,12,21-22H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZZMPMHJRSFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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